Tin mesoporphyrin
CAS No.: 106344-20-1
Cat. No.: VC0543932
Molecular Formula: C34H36Cl2N4O4Sn
Molecular Weight: 754.3 g/mol
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106344-20-1 |
---|---|
Molecular Formula | C34H36Cl2N4O4Sn |
Molecular Weight | 754.3 g/mol |
IUPAC Name | 3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;tin(4+);dichloride |
Standard InChI | InChI=1S/C34H38N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4 |
Standard InChI Key | LLDZJTIZVZFNCM-UHFFFAOYSA-J |
SMILES | CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)O)CCC(=O)O)C)C.[Cl-].[Cl-].[Sn+4] |
Canonical SMILES | CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)O)CCC(=O)O)C)C.[Cl-].[Cl-].[Sn+4] |
Appearance | Solid powder |
Introduction
Chemical and Physical Properties
Tin mesoporphyrin is characterized by its crystalline solid appearance and stability when stored at -20°C . The compound exhibits limited solubility in dimethyl sulfoxide (DMSO) (≤0.5 mg/mL) but dissolves more readily in dimethylformamide (1 mg/mL) . Key physicochemical properties are summarized below:
Property | Value |
---|---|
Molecular Weight | 754.3 g/mol |
CAS Number | 106344-20-1 |
Synonyms | NSC 267099, SnMP |
Solubility | ≤0.5 mg/mL in DMSO; 1 mg/mL in DMF |
Storage Conditions | -20°C |
The canonical SMILES string for tin mesoporphyrin is:
.
Synthesis and Radiochemical Applications
The synthesis of tin mesoporphyrin involves metallation of mesoporphyrin IX dihydrochloride with tin(II) acetate. A radiochemical variant, -mesoporphyrin IX dichloride, has been developed for drug metabolism studies, achieving a 60% radiochemical yield and 99% purity . This labeled compound, with a specific activity of 43.4 mCi/mmol, enables precise tracking of pharmacokinetic and biodistribution profiles .
Mechanism of Action
Tin mesoporphyrin competitively inhibits heme oxygenase (Ki = 14 nM), the enzyme responsible for degrading heme into biliverdin, carbon monoxide, and free iron . By blocking this pathway, the compound reduces bilirubin production, making it effective in managing hyperbilirubinemia . Notably, tin mesoporphyrin also induces HO-1 transcription and protein expression in vivo, a feedback mechanism observed in murine models where liver HO-1 levels increased 3.7-fold post-treatment .
Pharmacological Effects
Inhibition of Heme Oxygenase Activity
In adult mice, a single oral dose of 30 μmol/kg tin mesoporphyrin decreased bilirubin production by 28% within 3 hours, with effects persisting beyond 48 hours . Comparative studies with zinc-based porphyrins (ZnBG and ZnPP) revealed superior efficacy of tin mesoporphyrin, achieving maximal inhibition in hepatic, splenic, and intestinal tissues .
Modulation of Immune Responses
Recent preclinical studies demonstrate that tin mesoporphyrin suppresses myeloid-derived HO-1 activity in the tumor microenvironment, enhancing CD8+ T cell-mediated antitumor responses . In murine breast cancer models, tin mesoporphyrin combined with 5-fluorouracil reduced tumor growth comparably to PD-1 blockade, suggesting its potential as an immune checkpoint inhibitor .
Clinical Applications
Neonatal Hyperbilirubinemia
A multicenter, placebo-controlled trial involving 213 newborns (≥35 weeks gestational age) evaluated a single intramuscular dose of tin mesoporphyrin (4.5 mg/kg) . Key outcomes included:
-
50% reduction in phototherapy duration
-
Reversal of bilirubin trajectory within 12 hours
-
18% decline in total bilirubin (TB) at 7–10 days (vs. 7.1% increase in controls) .
No adverse effects beyond transient photoreactivity were reported, underscoring its safety profile .
Oncology
In breast cancer models, tin mesoporphyrin synergized with chemotherapy to inhibit HO-1-expressing myeloid cells, which are associated with poor prognosis in patients receiving chemotherapy . Single-cell RNA sequencing revealed co-expression of HO-1 with PD-L1/2 in human tumors, highlighting its role as a dual therapeutic target .
Future Directions
While tin mesoporphyrin is well-established in neonatal care, its repurposing for cancer immunotherapy represents a promising frontier. Clinical trials evaluating its efficacy in combination with checkpoint inhibitors or chemotherapy are needed to validate preclinical findings . Additionally, structural analogs with enhanced tissue specificity and reduced photosensitivity could broaden its therapeutic utility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume